molecular formula C17H11N3O3S B2860145 N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzo[d]thiazole-6-carboxamide CAS No. 681169-80-2

N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2860145
CAS No.: 681169-80-2
M. Wt: 337.35
InChI Key: MHITVWIQNYSYMO-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzo[d]thiazole-6-carboxamide is a complex organic compound that features both an isoindolinone and a benzothiazole moiety These structures are known for their significant biological activities and are often found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions

    Isoindolinone Synthesis: The isoindolinone core can be synthesized through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.

    Benzothiazole Introduction: The benzothiazole ring can be introduced via a condensation reaction between 2-aminothiophenol and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups such as halides or amines.

Scientific Research Applications

N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzo[d]thiazole-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzo[d]thiazole-6-carboxamide: shares structural similarities with other isoindolinone and benzothiazole derivatives.

    Isoindolinone Derivatives: Compounds like phthalimide and its derivatives.

    Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and its analogs.

Uniqueness

The uniqueness of this compound lies in the combination of the isoindolinone and benzothiazole moieties within a single molecule

Properties

IUPAC Name

N-(2-methyl-1,3-dioxoisoindol-5-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O3S/c1-20-16(22)11-4-3-10(7-12(11)17(20)23)19-15(21)9-2-5-13-14(6-9)24-8-18-13/h2-8H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHITVWIQNYSYMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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